molecular formula C21H22N2O2S2 B2688906 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 898452-04-5

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No. B2688906
CAS RN: 898452-04-5
M. Wt: 398.54
InChI Key: REGDENNKHIXUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide, also known as SU6656, is a synthetic compound that belongs to the class of protein kinase inhibitors. It was first synthesized by SUGEN Inc. and has been extensively studied for its potential applications in cancer research.

Scientific Research Applications

Antitubercular Potential

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide has been evaluated for its potential as an antitubercular agent. Its effectiveness was assessed through docking studies against the enoyl reductase enzyme of Mycobacterium tuberculosis. This enzyme is crucial for the lipid synthesis in the bacterium, making it a target for antitubercular drugs. The docking pose and non-covalent interactions provided insights into its plausible inhibitory action, indicating a promising application in tuberculosis treatment (Purushotham & Poojary, 2018).

Carbonic Anhydrase Inhibition

Another scientific research application involves its role as a selective inhibitor for human carbonic anhydrases (hCAs), particularly the cytosolic off-targets hCA I and II, and tumor-associated membrane-bound isoforms hCA IX and XII. These enzymes are involved in various physiological processes, including pH regulation, CO2 transport, and ion transport. Selective inhibition of hCAs has therapeutic implications in managing conditions like glaucoma, epilepsy, and certain cancers. The compound exhibited subnanomolar to low nanomolar levels of inhibition, demonstrating high selectivity for the hCA II isoenzyme over other isoforms. Docking studies within the enzyme active site further supported these findings, highlighting its potential in drug development for diseases associated with carbonic anhydrase activity (Eraslan-Elma et al., 2022).

Anticancer Activity

Compounds related to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide have been identified for their antitumor properties, particularly in inhibiting cell cycle progression in cancer cells. Such compounds disrupt tubulin polymerization, a critical process in cell division, thereby exhibiting potent antimitotic activity. This mechanism of action positions them as potential candidates for cancer chemotherapy, especially in tumors resistant to other treatments. Two notable compounds from sulfonamide-focused libraries, including related structures, have advanced to clinical trials, underscoring the therapeutic promise of this chemical class in oncology (Owa et al., 2002).

Molecular Docking and Computational Studies

The structural and electronic properties of similar sulfonamide molecules have been thoroughly analyzed through computational studies, including density functional theory (DFT) calculations. These studies are crucial for understanding the interaction mechanisms with biological targets and for optimizing drug design. Such research not only elucidates the compound's pharmacophore but also assists in predicting its behavior in biological systems, paving the way for the development of more effective and selective therapeutic agents (Murthy et al., 2018).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S2/c1-16-8-10-18(11-9-16)27(24,25)22-15-20(21-7-4-14-26-21)23-13-12-17-5-2-3-6-19(17)23/h2-11,14,20,22H,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGDENNKHIXUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide

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